4-Acetamidopyridine
Overview
Description
4-Acetamidopyridine is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used in various applications, including as an intermediate in the synthesis of other compounds .
Synthesis Analysis
The synthesis of 4-Acetamidopyridine involves several steps, including the reaction of acetamidopyridine derivatives with copper (II) complexes . The ligands in these complexes behave as bidentate towards the copper center .Molecular Structure Analysis
The molecular structure of 4-Acetamidopyridine is determined by its molecular formula, C7H8N2O . Further analysis of its structure can be done using various techniques such as UV-Vis and ESR data .Chemical Reactions Analysis
4-Acetamidopyridine can undergo various chemical reactions. For instance, it can form complexes with copper (II), which can then be used in various applications .Physical And Chemical Properties Analysis
4-Acetamidopyridine has a melting point of 152 °C and a boiling point of 250.42°C . It is soluble in methanol and has a density of 1.1778 .Scientific Research Applications
Synthesis of Cu (II) Complexes
4-Acetamidopyridine derivatives have been used in the synthesis of new nanometer Cu (II) complexes . The ligands behaved as bidentate toward the copper center in an equimolar ratio (1:1) . Two structural forms, square-planer and octahedral, were proposed for these complexes based on UV–Vis and ESR data .
Conformational Studies
Conformational studies were executed for all compounds by DFT method in Gaussian 09 under 6-31G basis set . The optimal structural forms were obtained besides other significant files .
Biological Efficiency
The data extracted from the MOE-docking module, which simulates the interaction of tested compound with biological systems, orient to great expectation for biological efficiency of complexes against breast cancer cells . The anticancer screening results reflect vigorous toxic behavior for most tested complexes against breast cancer cell line .
Drug Manufacturing
4-Acetamidopyridine and its analogs have extensive applications in various fields, particularly in the biological field . They are used in manufacturing drugs, as intermediate in preparing Piroxicam .
Organic Synthesis
In the field of organic synthesis, 4-Acetamidopyridine is used as an intermediate to prepare heterocyclic-nitrogenous compounds .
Coordination Chemistry
In coordination chemistry, 4-Acetamidopyridine is used in the preparation of Cu (II) complexes . These complexes play a good inhibitory role against Alzheimer’s disease .
Mechanism of Action
Target of Action
It is known that 4-acetamidopyridine is used in the synthesis of various organic compounds and has been involved in the formation of cu (ii) complexes . These complexes have been studied for their potential biological efficiency against breast cancer cells .
Mode of Action
In the context of its use in the synthesis of cu (ii) complexes, it is known that these complexes interact with their targets through a variety of mechanisms, including oxidative pathways .
Biochemical Pathways
It is known that the compound plays a role in various organic synthesis reactions .
Result of Action
It is known that the cu (ii) complexes synthesized using 4-acetamidopyridine have shown promising results against breast cancer cells in in vitro screenings .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-pyridin-4-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)9-7-2-4-8-5-3-7/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJAWQUBRNHZGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200258 | |
Record name | Acetamide, N-4-pyridinyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidopyridine | |
CAS RN |
5221-42-1 | |
Record name | N-4-Pyridinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5221-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-4-pyridinyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-pyridin-4-ylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research tell us about how 4-Acetamidopyridine interacts with metal ions?
A1: The research by [] focuses on the synthesis and characterization of coordination compounds formed between 4-Acetamidopyridine and transition metal ions like Cu(II), Ni(II), and Co(II). While the exact interaction mechanisms aren't elaborated upon in the abstract, the study highlights the compound's ability to act as a ligand. This suggests that 4-Acetamidopyridine likely interacts with the metal ions by donating electrons from its nitrogen atoms, forming coordinate covalent bonds and creating stable complexes. Further research would be needed to elucidate the specific binding modes, geometries, and stability constants of these complexes.
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